molecular formula C18H17N3O2S B2606283 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1396873-42-9

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No. B2606283
CAS RN: 1396873-42-9
M. Wt: 339.41
InChI Key: IMUTZCYXTKNTJS-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, also known as ITAC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Agents

Indole analogs, including compounds similar to 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, are significant in medicinal chemistry due to their potential as therapeutic agents. These compounds exhibit a wide range of biological activities, including antioxidant, anti-HIV, and anti-cancer properties. The indole nucleus is a frequent component in synthetic and natural products, pharmaceuticals, and agrochemicals, highlighting its importance in developing functional materials and therapeutic agents (F. H. Al-Ostoot et al., 2019).

Synthesis Techniques

Efficient synthesis methods for azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds demonstrate the chemical versatility and accessibility of structures related to 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide. These synthesis techniques offer low catalyst loading, the use of inexpensive reagents, and convenient operating conditions, making them valuable for creating compounds with potential medicinal applications (G. He et al., 2012).

Anti-inflammatory Activity

Indole derivatives have shown promising anti-inflammatory activity, which is crucial for developing new therapeutic agents. For example, novel indole derivatives have exhibited significant anti-inflammatory effects with lower ulcerogenic liability compared to traditional drugs like indomethacin, suggesting their potential as safer alternatives for treating inflammation-related disorders (M. Verma et al., 1994).

Molecular Docking and Design

The design and synthesis of indole acetamide derivatives, including structural analysis through molecular docking, highlight the compound's potential as anti-inflammatory drugs. These studies provide insights into the molecular interactions between the compound and target proteins, facilitating the development of more effective and targeted therapeutic agents (F. H. Al-Ostoot et al., 2020).

Heterocyclic Synthesis

The synthesis of heteroarylogous 1H-indole-3-carboxamidines through innovative techniques such as the three-component interrupted Ugi reaction showcases the compound's role in creating diverse heterocyclic structures. This approach underscores the compound's significance in expanding the chemical space of indole-based therapeutics and functional materials (Fabio La Spisa et al., 2014).

properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUTZCYXTKNTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

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